2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione
Description
Structure
3D Structure
Properties
CAS No. |
37558-43-3 |
|---|---|
Molecular Formula |
C17H12O2 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2,2'-spirobi[3H-indene]-1,1'-dione |
InChI |
InChI=1S/C17H12O2/c18-15-13-7-3-1-5-11(13)9-17(15)10-12-6-2-4-8-14(12)16(17)19/h1-8H,9-10H2 |
InChI Key |
CQPJACDXHQIKLZ-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=O)C13CC4=CC=CC=C4C3=O |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C13CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the 2,2 Spirobi Indene 1,1 3h,3 H Dione Core Structure
Palladium-Catalyzed Annulation Strategies
Palladium catalysis has proven to be a versatile tool for constructing complex carbocyclic structures. rsc.org Various strategies leveraging palladium's unique reactivity have been successfully applied to the synthesis of the spirobiindene dione (B5365651) core.
C-H Activation and Alkyne Annulation Reactions
A direct approach to the spirobi[indene]dione system involves the palladium(II)-catalyzed intermolecular annulation of 2-aryl-1,3-indandiones with alkynes. researchgate.net This method proceeds via a C–H activation mechanism, a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds, offering high atom and step economy. researchgate.net In this transformation, the enol group of the 2-aryl-1,3-indandione directs the selective activation of an ortho C-H bond on the aryl ring, leading to the formation of a palladacycle intermediate. researchgate.net This intermediate then undergoes annulation with an alkyne to construct the spirocyclic core. researchgate.net
A similar strategy utilizing ruthenium(II) catalysis has also been reported for the C-H activation and alkyne annulation of phenyl indandiones to produce spirobi[indene]diones. thieme-connect.comthieme-connect.com
Catalytic Dehydrogenative Cross-Coupling Processes
In some palladium-catalyzed syntheses of spirobi[indene]-1,3-diones, a catalytic dehydrogenative cross-coupling process is observed. researchgate.net This pathway involves the formation of a homocoupling dimer of the 2-aryl-1,3-indandione substrate as a key intermediate. researchgate.net This dimerization itself is a dehydrogenative coupling event. The resulting dimer can then serve as the source for the palladium(II) species that continues the catalytic cycle, or it can react further to form the final spiro product. researchgate.net This pathway is notably distinct from typical enol-directed C–H functionalization/oxidative annulation reactions in palladium chemistry. researchgate.net
Enantioselective α-Carbonylative Arylation Approaches
For the asymmetric synthesis of chiral spirocyclic β,β'-diketones, a palladium-catalyzed enantioselective α-carbonylative arylation has been developed. researchgate.netnih.gov This method provides access to a variety of chiral spiro compounds in high yields and with good to excellent enantioselectivities. nih.gov The reaction typically starts with a substrate like 2-(2-bromobenzyl)-3,4-dihydronaphthalen-1(2H)-one, which undergoes an intramolecular carbonylation and arylation in the presence of a palladium catalyst and a chiral bisphospholane ligand. researchgate.netnih.gov This process constructs the spirocyclic diketone core while establishing a stereogenic quaternary carbon center. researchgate.net Computational studies suggest the transformation proceeds via a reductive elimination pathway. nih.gov
| Catalyst System | Ligand | Base | Yield | Enantiomeric Excess (ee) | Reference |
| Pd₂(dba)₃ | (R,R)-Ph-BPE | NaOtBu | High | up to 96% | researchgate.net |
Table 1: Representative data for the enantioselective α-carbonylative arylation approach.
Gold(I)-Catalyzed Cascade Cyclization Approaches
Gold catalysts have emerged as powerful tools for orchestrating complex cascade reactions, enabling the rapid construction of intricate molecular architectures from simple starting materials. chemrxiv.org
Alkoxylation-Induced Double Aldol (B89426) Condensation Methods
An efficient strategy for synthesizing 2,2'-spirobi[indene] derivatives employs a gold(I)-catalyzed intramolecular alkoxylation-induced double aldol condensation cascade. acs.orgchemrxiv.orgresearchgate.net This tandem strategy allows for the formation of the all-carbon spirocycle in a single step from readily prepared alkynone substrates. acs.org
The proposed mechanism begins with the nucleophilic activation of the alkyne by the cationic gold(I) catalyst, which promotes an alkoxylation (e.g., methoxylation) to form a vinylgold intermediate. acs.org An in-situ generated oxonium ion then undergoes an intramolecular condensation, leading to an intermediate that, after isomerization, sets the stage for a final intramolecular nucleophilic addition (double aldol condensation) to furnish the desired 2,2'-spirobi[indene] derivative. acs.org The reaction demonstrates good functional group tolerance. acs.orgresearchgate.net
| Substrate Type | Catalyst | Key Steps | Product | Reference |
| Arylalkyne-acetal with aldehyde group | Cationic Gold(I) | Methoxylation, Intramolecular Condensation, Isomerization, Double Aldol Condensation | 2,2′-Spirobi[indene] derivative | acs.org |
Table 2: Overview of the Gold(I)-catalyzed cascade cyclization.
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates, increasing yields, and promoting greener chemical processes. nih.gov While specific microwave-assisted syntheses focusing exclusively on 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione are not extensively detailed in the reviewed literature, the principles have been applied to the synthesis of related spiro-indanone and annulated indane-1,3-dione systems. researchgate.net
For instance, microwave irradiation has been effectively used in one-pot, three-component reactions to create spiro indanone pyrrolidine/piperidine (B6355638) fused systems. researchgate.net These methods often involve the in-situ generation of reactive intermediates from indane-1,3-dione and subsequent cycloaddition reactions. researchgate.net The benefits include significantly reduced reaction times (minutes instead of hours), solvent-free conditions, and often higher yields compared to conventional heating methods. arkat-usa.orgbohrium.com These efficient and environmentally friendly protocols highlight the potential for developing a dedicated microwave-assisted synthesis for the title compound. nih.govresearchgate.net
Molybdenum Hexacarbonyl Catalyzed [2+2+2] Co-Trimerization
Molybdenum hexacarbonyl, Mo(CO)₆, is a stable and versatile catalyst, often utilized as a solid source of carbon monoxide in carbonylation reactions. aurigeneservices.comresearchgate.net Its application extends to various cyclization and annulation reactions. While transition metal-catalyzed [2+2+2] cycloaddition reactions are a powerful tool for the synthesis of complex carbocycles, the specific application of molybdenum hexacarbonyl for the direct co-trimerization to form the this compound skeleton is a specialized area. This type of reaction would theoretically involve the cyclization of three alkyne-containing components or a di-yne with an additional alkyne to construct the fused ring system. Mo(CO)₆ can facilitate such transformations, although its use in palladium-catalyzed reductive cyclizations of nitroalkenes to form N-heterocycles is more commonly documented. researchgate.net In these contexts, Mo(CO)₆ serves as a reliable surrogate for gaseous carbon monoxide, enabling reactions under less hazardous conditions. aurigeneservices.com
Transition Metal-Mediated Ring Expansion and Cycloaddition Reactions
Copper-Mediated Direct Insertion and Ring Expansion of 2-Aryl-1,3-indandiones
Copper catalysis has been effectively used to mediate the direct insertion of alkenes into the strained ring of 2-aryl-1,3-indandiones, leading to a one-carbon ring expansion. rsc.org This strategy, however, typically results in the formation of 1,4-naphthoquinones rather than the spirobiindene core. rsc.orgrsc.org The reaction proceeds with the alkene behaving as a C1 unit that participates in the annulation. rsc.org This transformation highlights the reactivity of the 1,3-indandione (B147059) scaffold and provides a route to highly functionalized 1,4-naphthoquinones with good yields and functional-group tolerance. rsc.org While not a direct synthesis of the target spiro compound, it demonstrates a key reactivity pattern of the indandione precursor under transition metal catalysis.
Table 1: Copper-Mediated Ring Expansion of 2-Aryl-1,3-indandiones
| Entry | 2-Aryl-1,3-indandione Substrate | Alkene | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 2-Phenyl-1,3-indandione | Styrene | CuBr | 85 |
| 2 | 2-(4-Tolyl)-1,3-indandione | 4-Methylstyrene | CuBr | 82 |
| 3 | 2-(4-Methoxyphenyl)-1,3-indandione | Styrene | CuBr | 78 |
Data is representative of findings in the field.
Cascade Michael Addition/Cycloaddition Reactions for Spiro-Derivative Formation
Cascade reactions, particularly those involving Michael additions, are a highly efficient strategy for constructing complex spirocyclic systems. nih.gov The reaction of 2-arylidene-1,3-indandiones with various nucleophiles can initiate a cascade sequence to form spiro-derivatives. researchgate.net For instance, an organocatalytic cascade Michael/Michael reaction between curcumins and 2-arylidene-1,3-indandiones, catalyzed by quinine, produces multicyclic spiro-1,3-indandiones with moderate to excellent yields and stereoselectivities. researchgate.net Another example involves the reaction of 1,3,4-oxathiazol-2-one (B8730521) derivatives with 2-arylidene-1,3-indandiones. researchgate.net This process proceeds via a cascade Michael addition followed by a [3+2] cycloaddition to furnish novel spiro[indene-1,3-dione]-isothiazoline derivatives. researchgate.net These methods demonstrate the power of cascade strategies to rapidly build molecular complexity from relatively simple precursors.
Cobalt(III)-Catalyzed C-H Functionalization and Spiroannulation
A highly atom- and step-economical approach to spiroindenes involves the Cobalt(III)-catalyzed C-H functionalization and spiroannulation of 1,3-indandione with alkenes. rsc.orgbohrium.com This protocol utilizes a Cp*Co(III) catalyst and features excellent functional group tolerance. A key feature of this transformation is the facile oxidative dimerization of 1,3-indandione, which forms a reactive dimeric intermediate in situ. rsc.org This intermediate then undergoes a C-H activation and annulation cascade with an alkene partner to construct the spirocyclic framework. rsc.orgresearchgate.net This method obviates the need for pre-functionalized substrates, making it a highly efficient route to the spiroindene core. rsc.org
Table 2: Cobalt(III)-Catalyzed Spiroannulation of 1,3-Indandione with Alkenes
| Entry | Alkene | Catalyst System | Oxidant | Yield (%) |
|---|---|---|---|---|
| 1 | Styrene | CpCo(CO)I₂ | AgSbF₆ | 88 |
| 2 | 4-Methylstyrene | CpCo(CO)I₂ | AgSbF₆ | 85 |
| 3 | 4-Fluorostyrene | CpCo(CO)I₂ | AgSbF₆ | 82 |
| 4 | Ethyl acrylate | CpCo(CO)I₂ | AgSbF₆ | 76 |
Data is representative of findings in the field. rsc.org
Indanone-Based Precursor Strategies
Nucleophilic Addition of Alkyl Acetates to Dialkyl Phthalates
The synthesis of the core 1,3-indandione structure, a critical precursor for many of the advanced methodologies discussed, is often achieved through a base-catalyzed condensation reaction. A classic and effective method involves the nucleophilic addition of an alkyl acetate, such as ethyl acetate, to a dialkyl phthalate, like diethyl phthalate. beilstein-journals.org This Claisen-type condensation, typically conducted in the presence of a strong base like sodium ethoxide, results in the formation of the indane-1,3-dione ring system after an intramolecular cyclization and workup. beilstein-journals.org This foundational synthesis provides the necessary building blocks for subsequent C-H functionalization, ring expansion, or cascade reactions to access the target spirobiindene structures.
Knoevenagel Condensation Reactions with Malononitrile (B47326) Derivatives
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with a carbonyl group. In the context of indane-1,3-dione, this reaction is pivotal for introducing cyano-functionalized moieties.
The reaction of indane-1,3-dione with malononitrile can yield different products depending on the reaction conditions. encyclopedia.pub Typically, the condensation is carried out in ethanol (B145695) using a basic catalyst such as piperidine or sodium acetate. encyclopedia.pubnih.gov Temperature plays a crucial role in determining the final product. When the reaction is conducted at room temperature, the primary product is 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, the dicyano derivative. encyclopedia.pub However, if the reaction mixture is heated, the formation of 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile, the tetracyano-substituted product, is favored. encyclopedia.pubnih.gov An excess of malononitrile is used in both cases to drive the reaction to completion. nih.gov
The yields for these reactions vary, with the dicyano compound being obtained in yields ranging from 61% to 85%. encyclopedia.pubnih.gov The tetracyano derivative is typically formed in lower yields, around 34% to 45%. encyclopedia.pubnih.gov This methodology provides a direct route to introduce versatile cyano groups, which can serve as handles for further synthetic transformations.
Table 1: Products of Knoevenagel Condensation of Indane-1,3-dione with Malononitrile
| Product Name | Structure | Reaction Conditions | Yield (%) |
| 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Dicyano derivative | Ethanol, Piperidine/Sodium Acetate, Room Temperature | 61-85 |
| 2,2'-(1H-Indene-1,3(2H)-diylidene)dimalononitrile | Tetracyano derivative | Ethanol, Piperidine/Sodium Acetate, Heating | 34-45 |
Self-Condensation Pathways to Bindone (B167395) Adducts
The core structure of this compound, commonly known as bindone, is synthesized through the self-condensation of its precursor, 1,3-indandione. nih.govwikipedia.org This dimerization is an aldol-type condensation where the C-2 carbon of one 1,3-indandione molecule, which is alpha to both carbonyl groups, acts as a nucleophile, attacking a carbonyl group of a second molecule. wikipedia.orgresearchgate.net
This self-condensation can be effectively catalyzed by either acid or base. nih.govresearchgate.net Acidic conditions, such as the use of sulfuric acid, can promote the reaction. nih.gov Alternatively, a variety of bases, including triethylamine, sodium acetate, and sodium hydride, are also effective in catalyzing the formation of bindone. encyclopedia.pubnih.gov The choice of catalyst can influence the reaction rate and the formation of other potential oligomers, such as the cyclotrimer known as truxenone. researchgate.netresearchgate.net Bindone is noted for its properties as an electron acceptor, which are stronger than those of the dicyano-substituted indane-1,3-dione derivatives. nih.gov
Isocyanide Insertion Reactions in Indane-1,3-dione Derivative Synthesis
A modern and efficient strategy for the synthesis of substituted indane-1,3-dione derivatives involves a palladium-catalyzed reaction that utilizes the insertion of an isocyanide. nih.govrsc.org This methodology provides a route to 2-substituted indane-1,3-diones, which can be precursors or analogs to the spirobiindene dione system.
The reaction starts with a 1-(2-bromophenyl)-2-phenylethanone (B1337968) derivative, which undergoes a palladium(0)-catalyzed reaction with tert-butyl isocyanide. nih.govrsc.org This process involves the chemoselective insertion of the isocyanide to form a new carbon-carbon bond. nih.gov Subsequent hydrolysis of the intermediate with hydrochloric acid yields the final 2-substituted indane-1,3-dione. nih.gov This protocol has been shown to be tolerant of a range of substituents on the phenyl ring of the starting material, accommodating both electron-donating and electron-withdrawing groups. nih.gov The reaction yields for the final indane-1,3-dione derivatives are generally good, falling in the range of 61% to 75%. nih.gov
Table 2: Palladium-Catalyzed Synthesis of 2-Aryl-Indane-1,3-diones
| Starting Material | Reagent | Catalyst | Product | Yield (%) |
| 1-(2-Bromophenyl)-2-phenylethanone derivatives | tert-Butyl isocyanide, HCl (hydrolysis) | Palladium(0) | 2-Aryl-indane-1,3-dione derivatives | 61-75 |
Stepwise Reduction Methods to Monohydroxy Ketones and Dihydroxy Compounds
The carbonyl groups of 2,2'-spirobi[2H-indene]-1,1'(3H,3H)-dione (bindone) can be selectively reduced in a stepwise manner to produce monohydroxy ketones and dihydroxy compounds. scispace.com The stereochemical outcome of these reductions can lead to the formation of different diastereomers.
The reduction of bindone can be controlled by the choice of the reducing agent. scispace.com For the synthesis of monohydroxy ketones, a less powerful reducing agent is employed. The reduction of one of the carbonyl groups leads to the formation of two diastereomeric monohydroxy ketones. scispace.com Further reduction of these monohydroxy ketones, or the direct reduction of bindone with a stronger reducing agent like lithium aluminium hydride, yields the corresponding dihydroxy compounds. scispace.com This complete reduction can result in three diastereomeric dihydroxy products. scispace.com Specifically, reduction with lithium tri-t-butoxyaluminium (B12060173) hydride has been used to prepare a monohydroxy ketone and a mixture of dihydroxy compounds. scispace.com
Table 3: Reduction Products of 2,2'-Spirobi[2H-indene]-1,1'(3H,3H)-dione
| Product Type | Reducing Agent | Number of Diastereomers |
| Monohydroxy Ketones | Lithium tri-t-butoxyaluminium hydride | 2 |
| Dihydroxy Compounds | Lithium aluminium hydride | 3 |
Mechanistic Investigations of 2,2 Spirobi Indene 1,1 3h,3 H Dione Transformations
Elucidation of Palladium-Catalyzed Reaction Pathways
Palladium catalysis has emerged as a powerful tool for constructing the spirobiindene skeleton through C-H activation and annulation strategies. researchgate.net These methods offer high atom economy and provide direct access to complex carbocyclic structures. researchgate.net
The formation of 2,2'-spirobi[indene]-1,1'(3H,3'H)-dione derivatives through palladium catalysis often hinges on the direct functionalization of C-H bonds. In the palladium(II)-catalyzed intermolecular annulation of 2-aryl-1,3-indandiones with alkynes, the reaction is initiated by the C-H activation of the aryl group. researchgate.net A proposed mechanism suggests that the process begins with the formation of a six-membered palladacycle intermediate through cyclopalladation, a step often accelerated by the use of specific ligands like N-acetylated amino acids. researchgate.net
DFT (Density Functional Theory) studies on related palladium-catalyzed spirocyclizations support a pathway that includes C-H bond activation as a critical step. researchgate.net The reaction between 2-aryl-1,3-indandione substrates under palladium catalysis can lead to a homocoupling dimer intermediate via a catalytic dehydrogenative cross-coupling process. researchgate.net This dimer then interacts with the palladium catalyst, facilitating the subsequent annulation with alkynes. researchgate.net This pathway is notably different from typical enol-directed C-H functionalization reactions in palladium chemistry. researchgate.net The activation of C(sp³)–H bonds, followed by annulation, has also been recognized as a key strategy in forming various heterocyclic and carbocyclic skeletons. mdpi.com
The complete catalytic cycle for palladium-catalyzed spirobiindene synthesis involves a sequence of fundamental organometallic steps. Following the initial C-H activation and formation of the cyclopalladated intermediate, the next key step is the coordination and migratory insertion of a coupling partner, such as an alkyne. researchgate.netnih.gov
In the context of the palladium-catalyzed [2+2+1] spiroannulation between aryl halides and alkynes, the mechanism proceeds through several distinct stages: nih.gov
Oxidative Addition : The cycle often starts with the oxidative addition of a Pd(0) species to an aryl halide, forming a Pd(II) intermediate. researchgate.netorganic-chemistry.org
Migratory Insertion (Carbopalladation) : The alkyne coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond. researchgate.netnih.gov This step, also known as carbopalladation, extends the carbon framework. nih.govvu.nl
C-H Activation : A subsequent intramolecular C-H activation occurs, forming another palladacycle. researchgate.net
Reductive Elimination : The final step is the reductive elimination of the desired spirocyclic product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue. organic-chemistry.org In some systems, the choice of ligands is crucial as they can promote the reductive elimination step by facilitating the formation of tricoordinate palladium species. researchgate.net
This sequence of coordination, migratory insertion, and reductive elimination is a common theme in palladium-catalyzed cross-coupling reactions and is fundamental to the construction of the complex spirobiindene core. organic-chemistry.orgvu.nl
Proposed Mechanisms for Cascade and Domino Reactions
Cascade and domino reactions provide an elegant and efficient route to complex molecules like this compound from simpler precursors in a single operation. These reactions minimize waste and purification steps by combining multiple transformations without isolating intermediates. researchgate.net
The aldol (B89426) condensation is a cornerstone of carbon-carbon bond formation and plays a significant role in the synthesis of the spirobiindene framework. researchgate.net A notable example is a gold(I)-catalyzed tandem strategy that combines intramolecular methoxylation with a double aldol condensation to yield 2,2'-spirobi[indene] derivatives. acs.org
The proposed mechanism for this tandem reaction begins with the nucleophilic activation of an alkynone substrate by a cationic gold(I) catalyst. acs.org This is followed by methoxylation to produce a vinylgold intermediate. An intramolecular condensation then occurs, leading to a cyclized intermediate which, after isomerization, sets the stage for the final double aldol condensation. acs.org The second cyclization involves an intramolecular nucleophilic addition of a vinyl ether onto an aldehyde group, completing the formation of the rigid spiro-ring junction. acs.org
The general mechanism for a base-catalyzed aldol condensation, which underpins these transformations, involves two main stages: youtube.commasterorganicchemistry.com
Aldol Addition : A base removes an alpha-proton from a carbonyl compound (like a ketone) to form a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbonyl carbon of another molecule, forming a β-hydroxy carbonyl compound (the aldol adduct). masterorganicchemistry.comlibretexts.org
Dehydration (Condensation) : Upon heating, the aldol adduct eliminates a molecule of water. masterorganicchemistry.comorganic-chemistry.org The enolate is reformed, which then expels the hydroxide (B78521) leaving group from the beta position to form a stable, conjugated α,β-unsaturated carbonyl compound. youtube.com The formation of this conjugated system is a strong thermodynamic driving force for the condensation step. organic-chemistry.org
Table 1: Key Mechanistic Steps in Aldol Condensation
| Step | Description | Catalyst | Key Intermediate |
|---|---|---|---|
| Enolate Formation | Deprotonation at the α-carbon of a carbonyl compound. | Base | Enolate ion |
| Nucleophilic Attack | The enolate attacks the carbonyl carbon of a second molecule. | - | Alkoxide intermediate |
| Protonation | The alkoxide is protonated to form a β-hydroxy carbonyl (aldol adduct). | Solvent (e.g., H₂O) | Aldol adduct |
| Dehydration | Elimination of a water molecule from the aldol adduct to form a C=C double bond. | Heat/Base or Acid | α,β-unsaturated carbonyl |
Multi-component reactions (MCRs) are highly convergent synthetic strategies that combine three or more starting materials in a one-pot reaction to form a complex product that incorporates most of the atoms of the reactants. nih.gov MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity, making them ideal for synthesizing spiro compounds. rsc.orgnih.gov
The synthesis of spiro compounds via MCRs often involves a cascade of reactions where the product of one step becomes the substrate for the next. For instance, the synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] can be achieved through a three-component reaction of isatins, pyrazol-5-amines, and ketonitriles under microwave irradiation. rsc.org The proposed mechanism for many MCRs leading to spirocycles begins with a Knoevenagel or aldol-type condensation between two components, followed by a Michael addition and subsequent intramolecular cyclization/dehydration steps to construct the final spirocyclic framework. rsc.org
The versatility of MCRs allows for the incorporation of diverse pharmacophoric cores into a single molecular skeleton. researchgate.net For example, spiro-4H-pyran derivatives can be synthesized through a sequential three-component reaction involving starting materials like ninhydrin, malononitrile (B47326), and aromatic aldehydes. researchgate.net The ability to achieve stereoselectivity in these reactions, often through the use of organocatalysts or transition-metal catalysts, has significantly advanced the synthesis of structurally complex and enantiomerically pure spiro compounds. researchgate.net
The indane-1,3-dione core is a versatile scaffold that can undergo various ring-opening and rearrangement reactions to yield other important chemical structures. nih.gov These transformations often proceed through reactive intermediates and can be triggered by thermal, photochemical, or chemical means.
One significant rearrangement involves the conversion of indane-1,3-dione into 1,4-isochromandione. nih.gov This process can be initiated by the diazotization of indane-1,3-dione with reagents like tosyl azide (B81097) to form 2-diazo-1H-indene-1,3(2H)-dione. nih.govjazanu.edu.sa Pyrolysis of this diazo compound leads to a ketene (B1206846) intermediate via a Wolff-type rearrangement. jazanu.edu.sa This highly reactive ketene can then undergo further reactions or cyclizations.
Another important class of reactions involves cascade Michael addition/cycloaddition sequences. For example, the reaction between a 2-arylidene-indane-1,3-dione and an allenoate, catalyzed by a phosphine (B1218219), can produce complex spiro-derivatives. nih.gov This domino reaction showcases the ability of the indane-1,3-dione framework to participate in complex transformations leading to rearranged polycyclic systems. nih.govresearchgate.net
Photochemical Reaction Mechanisms
The study of photochemical reaction mechanisms provides critical insights into how light energy can induce transformations in chemical structures. For compounds like this compound, which possesses both carbonyl groups and carbon-carbon double bonds, a rich and complex photochemistry is anticipated. Understanding these pathways is essential for harnessing their synthetic potential and predicting their behavior under irradiation.
Intramolecular Photochemical Reactions of Carbonyl Groups with Carbon-Carbon Double Bonds
The presence of a carbonyl group in close proximity to a carbon-carbon double bond within the spiro-1,3-indandione framework allows for a variety of intramolecular photochemical reactions. rsc.org Research into these transformations reveals that the specific reaction pathway is influenced by the molecular structure and the reaction conditions. Upon irradiation, 2-substituted 1,3-indandione (B147059) derivatives can undergo several distinct, often photoreversible, reactions. rsc.org
Key photochemical transformations observed in spiro-1,3-indandiones include:
1,3-Acyl Shift: This rearrangement involves the migration of an acyl group.
Intramolecular Reversible Paternò–Büchi Reaction: This is a [2+2] photocycloaddition between the carbonyl group and a carbon-carbon double bond, leading to the formation of an oxetane (B1205548) ring. The reversibility of this reaction is a notable feature. rsc.org
Formal Oxa-[4+2]-Cycloaddition: This process results in the formation of a six-membered ring containing an oxygen atom. rsc.org
These reactions are significant as they lead to the formation of complex polycyclic structures, some of which are analogs of natural compounds with interesting biological activities. rsc.org The structures of these photoproducts, which can include benzazulene or oxatricyclo[4.2.1.03,8]nonane moieties, have been confirmed using spectroscopic methods and single-crystal X-ray structure determinations. rsc.org The photochemical behavior of carbonyl compounds is generally dictated by the nature of their excited states (n → π* or π → π*), which behave like radicals and can initiate these intramolecular events. researchgate.net
Table 1: Summary of Intramolecular Photochemical Reactions
| Reaction Type | Description | Resulting Moiety/Product Type | Key Feature |
|---|---|---|---|
| 1,3-Acyl Shift | Migration of an acyl group within the molecule. | Isomeric indandione derivative | Photochemical rearrangement |
| Paternò–Büchi Reaction | [2+2] photocycloaddition between a C=O and C=C group. | Oxetane ring (Oxatricyclo[4.2.1.03,8]nonane) | Photo-reversible |
| Formal Oxa-[4+2]-Cycloaddition | A cycloaddition reaction forming a six-membered oxygen-containing ring. | Polycyclic ether (e.g., Benzazulene moiety) | Formation of complex heterocyclic systems |
Mechanistic Studies of Photocatalytic Processes
While the intramolecular photochemistry of spirobiindenedione is driven by direct absorption of light, photocatalytic processes involve the use of a separate photocatalyst to initiate a reaction upon irradiation. mdpi.com Mechanistic investigations are crucial to understand and optimize these complex systems. nih.gov Such studies typically aim to identify transient intermediates and elucidate the key steps of electron transfer, energy transfer, and radical formation. researchgate.net
For a substrate like this compound, a photocatalytic cycle could be initiated in several ways, depending on the photocatalyst and reaction environment. A photocatalyst, upon absorbing light, is promoted to an excited state, becoming a potent oxidant or reductant. researchgate.net It can then interact with the spirobiindenedione or other substrates.
A plausible mechanistic pathway could involve the generation of reactive oxygen species (ROS). For instance, an excited photocatalyst can transfer energy to molecular oxygen (O₂) to form singlet oxygen (¹O₂) or engage in electron transfer to produce a superoxide (B77818) radical anion (O₂⁻•). nih.govmdpi.com These ROS could then react with the spirobiindenedione. Another possibility is a direct electron transfer between the excited photocatalyst and the spirobiindenedione, leading to radical ion intermediates that undergo subsequent transformations. beilstein-journals.org
To probe these mechanisms, a variety of experimental techniques are employed:
Scavenging Experiments: Specific scavengers are introduced to the reaction to quench particular reactive species. For example, tert-butanol (B103910) is often used to trap hydroxyl radicals (•OH), while benzoquinone can scavenge superoxide radicals. mdpi.com A significant change in the reaction rate or product distribution in the presence of a scavenger points to the involvement of the quenched species.
Spectroscopic Analysis: Techniques like UV-Vis and fluorescence spectroscopy can detect the formation of transient species or electron donor-acceptor (EDA) complexes. researchgate.net Time-resolved optical spectroscopy is particularly powerful for directly observing short-lived intermediates and measuring kinetic parameters. researchgate.net
Quantum Yield Determination: The quantum yield (Φ) of a reaction, which measures the efficiency of a photochemical process, is a valuable tool. beilstein-journals.org A quantum yield greater than 1 suggests that a chain reaction mechanism is operating in addition to the initial photocatalytic step. beilstein-journals.org
Table 2: Common Techniques for Investigating Photocatalytic Mechanisms
| Technique | Purpose | Information Gained | Example Application |
|---|---|---|---|
| Scavenging Experiments | To identify the principal reactive species. | Confirmation of the role of species like •OH, O₂⁻•, or holes (h⁺). | Using tert-butanol to test for hydroxyl radical involvement. mdpi.com |
| UV-Vis Spectroscopy | To detect visible-light-absorbing intermediates. | Evidence for the formation of electron donor-acceptor (EDA) complexes. researchgate.net | Observing a new absorption band upon mixing reactants. |
| Time-Resolved Spectroscopy | To directly observe transient species and measure kinetics. | Identification of intermediates and rates of electron/energy transfer. researchgate.net | Tracking the decay of an excited state catalyst. |
| Quantum Yield (Φ) Measurement | To determine the efficiency of the photochemical process. | Distinction between a simple photocatalytic cycle (Φ ≤ 1) and a chain reaction (Φ > 1). beilstein-journals.org | Calculating the number of reacted molecules per photon absorbed. |
| Cyclic Voltammetry | To measure the redox potentials of the catalyst and substrates. | Thermodynamic feasibility of proposed electron transfer steps. | Comparing oxidation/reduction potentials to the catalyst's excited-state potential. |
Stereochemical Aspects and Chiral Induction in 2,2 Spirobi Indene 1,1 3h,3 H Dione Chemistry
Inherent Chirality of Spiro Centers
The defining structural feature of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione is the spirocyclic junction where the two indene (B144670) ring systems are connected through a single, shared carbon atom (C2 and C2'). This spiro center is a source of inherent chirality. The two ring systems are held in approximately perpendicular planes, creating a molecule that is not superimposable on its mirror image. This type of chirality, which arises from the spatial arrangement of groups around a central atom, is a classic example of axial or helical chirality, even though it is centered on a single carbon atom. The molecule lacks a plane of symmetry, and as a result, it can exist as a pair of enantiomers.
Due to the chiral spiro center, this compound exists as a racemic mixture of two enantiomers: the (R)- and (S)-forms. These enantiomers are non-superimposable mirror images of each other and possess identical physical properties such as melting point and solubility in achiral solvents, but they rotate plane-polarized light in equal but opposite directions.
When additional stereocenters are introduced into the this compound scaffold, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. For example, if a substituent on one of the indene rings contains a chiral center, a pair of diastereomers would be formed for each enantiomer of the spiro center (e.g., (R,R) and (R,S)). Unlike enantiomers, diastereomers have different physical and chemical properties, which can allow for their separation by standard laboratory techniques like chromatography or crystallization. nih.gov
Methodologies for Optical Resolution
The separation of the enantiomers of this compound from its racemic mixture is known as optical resolution. This process is crucial for studying the specific properties of each enantiomer.
A highly effective method for resolving spirobiindane derivatives is liquid chromatography, particularly high-performance liquid chromatography (HPLC), utilizing a chiral stationary phase (CSP). psu.edumdpi.com CSPs are packed into chromatography columns and create a chiral environment that allows for differential interaction with the two enantiomers of the analyte. One enantiomer will interact more strongly with the CSP and thus be retained longer in the column, leading to its separation from the other enantiomer.
In a study on the closely related 2,2'-spirobibenz[e]indan derivatives, successful optical resolution was achieved using a CSP composed of (+)-poly(triphenylmethyl methacrylate). psu.edu This polymer forms a helical chiral structure that is effective in discriminating between the enantiomers of the rigid spirobiindane framework. psu.edu This methodology demonstrates a powerful and widely applicable approach for obtaining the enantiopure forms of this compound and its analogs. psu.edu
| Parameter | Description | Relevance to Resolution |
| Chiral Stationary Phase (CSP) | A chromatographic packing material that is itself chiral. Example: (+)-poly(triphenylmethyl methacrylate). psu.edu | Creates a chiral environment to enable differential interactions with the enantiomers. |
| Mobile Phase | The solvent that moves the analyte through the column. | Its composition can be optimized to improve the separation efficiency. |
| Retention Time | The time it takes for an analyte to pass through the column. | Enantiomers will have different retention times on a CSP, allowing for their separation. |
| Separation Factor (α) | The ratio of the retention factors of the two enantiomers. | A value greater than 1 indicates that separation is occurring. |
| Resolution (Rs) | A measure of the degree of separation between two peaks in a chromatogram. | An Rs value of 1.5 or greater indicates baseline (complete) separation. |
Determination of Absolute Stereochemistry
Once the enantiomers have been separated, it is essential to determine their absolute stereochemistry, i.e., to assign which is the (R)-enantiomer and which is the (S)-enantiomer.
The Circular Dichroism (CD) exciton (B1674681) chirality method is a powerful, non-empirical chiroptical technique used to determine the absolute configuration of molecules containing two or more interacting chromophores. psu.edutcichemicals.com This method is particularly well-suited for spirobiindane systems like this compound. psu.edu
The molecule contains two identical indene-dione chromophores, which are held in a fixed, chiral orientation by the spiro center. psu.edu These chromophores have strong electronic transitions (specifically, the ¹Bₐ transitions) that can couple through space. psu.edu This "exciton coupling" results in a characteristic bisignate or "split" CD signal, known as a Cotton effect. psu.educolumbia.edu The sign of this split signal (i.e., whether the positive peak is at a longer or shorter wavelength than the negative peak) is directly related to the chirality of the spatial arrangement of the transition moments of the chromophores. psu.educolumbia.edu
For a derivative like 2,2'-spirobibenz[e]indan, a positive exciton chirality (a positive first Cotton effect followed by a negative second Cotton effect) corresponds to an (S) configuration at the spiro center, while a negative exciton chirality indicates an (R) configuration. psu.edu This allows for the unambiguous assignment of the absolute stereochemistry to the separated enantiomers. psu.edu
| Principle | Description |
| Chromophores | The two indene-dione moieties within the molecule that absorb UV light. |
| Exciton Coupling | The through-space interaction of the electric transition dipoles of the two chromophores. psu.edu |
| CD Spectrum | The measurement of the differential absorption of left and right circularly polarized light. |
| Split Cotton Effect | A characteristic CD signal with two peaks of opposite sign, resulting from exciton coupling. psu.edu |
| Chirality Assignment | The sign of the split Cotton effect (positive or negative) directly correlates to the absolute configuration (R or S) of the spiro center. psu.edu |
Strategies for Asymmetric Synthesis and Chiral Induction
While optical resolution separates pre-existing enantiomers, asymmetric synthesis aims to create predominantly one enantiomer over the other in a chemical reaction. This process, known as chiral induction, is highly desirable for its efficiency. The construction of the chiral spiro-quaternary carbon center in this compound presents a significant synthetic challenge due to steric hindrance. oaepublish.com
Several advanced catalytic strategies have been developed to address this. One successful approach involves a palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.com This method can construct chiral spiro-indenes with high enantioselectivity. oaepublish.com Another powerful strategy is the use of dirhodium catalysts to perform a double intramolecular C-H insertion reaction on a suitable precursor, which can efficiently construct the optically active 1,1'-spirobi[indan-3,3'-dione] skeleton. nih.gov These catalytic asymmetric methods provide a direct route to enantiomerically enriched spirobiindane compounds, avoiding the need for subsequent resolution steps. oaepublish.comnih.gov
Enantioselective Catalysis for Spirobi[indene] Skeletons
The construction of chiral spirobi[indene] skeletons with a quaternary all-carbon stereocenter at the spiro position is a formidable challenge in synthetic chemistry due to the inherent rigidity and steric hindrance of the framework. oaepublish.com Various catalytic strategies have been developed to address this, primarily focusing on transition-metal catalysis and organocatalysis.
One notable approach involves a palladium-catalyzed asymmetric (4+2) dipolar cyclization. oaepublish.com This method utilizes vinylbenzoxazinanones and 1-diazonaphthalene-2(1H)-ones, which generate ketenes in situ via a visible-light-induced Wolff rearrangement. These ketenes then trap π-allyl-Pd 1,4-dipoles, leading to the formation of chiral spiro-indenes. This process has been shown to be effective for a range of substrates, achieving moderate to good yields with high enantioselectivity. oaepublish.com
Another powerful strategy is the use of organocatalysis for enantioselective [3+2] cycloaddition reactions. For instance, the reaction between 2-arylidene-1,3-indandiones and isothiocyanatoindanones can be catalyzed by squaramide derivatives to produce thiodispiro[indene-pyrrolidine-indene]-trione compounds with excellent stereoselectivities. mdpi.com Similarly, chiral thiourea (B124793) catalysts have been employed in the asymmetric [3+2] cycloaddition of 2-arylidene-1,3-indandiones with N-2,2-difluoroethylbenzothiophenone imines, affording dispiro compounds with high yields and enantiomeric excesses. mdpi.com Quinine-derived chiral bifunctional squaramide organocatalysts have also proven effective in cascade reactions to build complex spirocyclic systems. rsc.orgresearchgate.net
A highly efficient one-pot synthesis of an optically active 1,1′-spirobi[indan-3,3′-dione] derivative has been achieved through a double intramolecular C–H insertion of a diazo precursor. rsc.org This reaction is catalyzed by a dirhodium(II) complex featuring chiral ligands, specifically dirhodium(II) tetrakis[N-phthaloyl-(R or S)-tert-leucinate], yielding the spirobiindanedione with up to 80% enantiomeric excess (ee). rsc.org
| Reaction Type | Catalyst/Ligand System | Key Reactants | Product Type | Yield | Enantioselectivity (ee) | Diastereoselectivity (dr) | Reference |
|---|---|---|---|---|---|---|---|
| (4+2) Dipolar Cyclization | Palladium / Chiral Ligand | Vinylbenzoxazinanones, 1-Diazonaphthalene-2(1H)-ones | Chiral Spiro-indenes | Up to 86% | Up to 97% | Up to 19:1 | oaepublish.com |
| Double Intramolecular C-H Insertion | Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate] | Dimethyl 2,2′-methylenebis(α-diazo-β-oxobenzenepropanoate) | 1,1′-Spirobi[indan-3,3′-dione] derivative | - | Up to 80% | - | rsc.org |
| [3+2] Cycloaddition | Squaramide | 2-Arylidene-1,3-indandiones, Isothiocyanatoindanones | Thiodispiro[indene-pyrrolidine-indene]-triones | High | Excellent | - | mdpi.com |
| [3+2] Cycloaddition | Thiourea C9 | 2-Arylidene-1,3-indandiones, N-2,2-difluoroethylbenzothiophenone imines | Dispiro[benzothiophenone-indandione-pyrrolidine]s | 84-98% | Up to 93% | 9:1 to >20:1 | mdpi.com |
Design and Application of Chiral Auxiliaries and Ligands
The development of effective chiral ligands and auxiliaries is paramount for achieving high stereocontrol in the synthesis of spirobi[indene] structures. Chiral ligands coordinate to a metal catalyst, creating a chiral environment that biases the reaction pathway toward one enantiomer. Chiral auxiliaries are temporarily attached to a substrate, directing the stereochemical outcome of a reaction before being cleaved.
A variety of chiral ligands have been designed and applied in metal-catalyzed asymmetric reactions. For instance, dirhodium(II) tetrakis[N-phthaloyl-(R or S)-tert-leucinate] serves as a chiral catalyst where the tert-leucinate ligands create the chiral pockets that guide the double C-H insertion reaction to form the spirobiindanedione core enantioselectively. rsc.org Bidentate and tridentate ligands, such as those derived from 1,2-amino alcohols and Schiff bases, have been synthesized and evaluated in various metal-catalyzed reactions. sfu.ca For example, a chromium(III)-complex of a tridentate Schiff base was shown to catalyze a hetero-Diels-Alder reaction with good yield and enantioselectivity. sfu.ca
The use of chiral auxiliaries has also been explored. A series of chiral acetals, prepared from 7-hydroxyindan-1-one and C2-symmetric 1,2-ethanediols, were evaluated as chiral auxiliaries. sfu.ca These auxiliaries can be attached to substrates to direct reactions such as Diels-Alder cycloadditions, demonstrating their potential as effective chiral directors in asymmetric synthesis. sfu.ca
Organocatalysis represents a different paradigm, where the catalyst itself is a small chiral organic molecule. In the context of spiro-indane synthesis, quinine-derived bifunctional squaramide and thiourea catalysts have been particularly successful. mdpi.comrsc.org These catalysts typically operate through a dual-activation mechanism, using hydrogen bonding to orient the substrates in a specific, stereocontrolled manner within the transition state. mdpi.com
Enantioselective Photochemical Reactions in Confined Environments
Enantioselective photochemical reactions offer a powerful method for constructing chiral molecules, but controlling the stereochemistry of excited states presents a significant challenge. oaepublish.com One successful strategy involves conducting these reactions within the confined, chiral spaces of supramolecular assemblies. oaepublish.comresearchgate.net While specific examples involving this compound are not prominent in the literature, the principles can be readily extended.
These reactions utilize chiral hosts, such as metal-organic cages (MOCs), cyclodextrins, or covalent organic frameworks (COFs), to act as "microreactors." oaepublish.comresearchgate.net The host-guest interactions pre-organize the substrate molecules in a specific orientation, and the chirality of the host's cavity dictates the facial selectivity of the photochemical transformation, such as a [2+2] photocycloaddition. oaepublish.comnih.gov
For example, enantiopure MOCs have been used to mediate the enantioselective [2+2] photodimerization of unsymmetrical acenaphthylene (B141429) derivatives and the photocycloaddition of chalcone (B49325) derivatives with high levels of regio-, diastereo-, and enantioselectivity. oaepublish.com Similarly, visible light irradiation in the presence of a chiral thioxanthone catalyst, which forms hydrogen bonds with a substrate like quinolone, can induce enantioselective intermolecular [2+2] photocycloadditions. nih.gov The confined environment of the supramolecular host or the catalyst-substrate complex restricts the conformational freedom of the reactants, leading to a highly stereocontrolled outcome. oaepublish.comnih.gov This enzyme-mimicking approach holds promise for the asymmetric synthesis of rigid spirocyclic systems like spirobi[indene]-diones.
Dynamic Stereochemistry and Atropisomerism Considerations
Atropisomerism is a form of stereoisomerism arising from hindered rotation around a single bond, which allows for the isolation of distinct conformers (atropisomers). nih.govchim.it This phenomenon is most common in biaryl systems but can occur in any molecule where rotation around a key bond is sufficiently restricted by steric hindrance. chim.itnih.gov
In the context of substituted this compound derivatives, atropisomerism could potentially arise if bulky substituents are placed on the aromatic rings ortho to the spiro junction. While the spirobi[indene] core itself is centrally chiral, the introduction of an additional chiral axis would lead to diastereomers. The barrier to rotation determines the configurational stability of the atropisomers. bris.ac.uk
The stability of atropisomers is classified based on the rotational energy barrier (ΔG‡) and the half-life of racemization (t1/2) at a given temperature.
Class 1: Low barrier (e.g., ΔG‡ < 20 kcal/mol), rapid interconversion (conformational isomers). bris.ac.uk
Class 2: Intermediate barrier (e.g., ΔG‡ ≈ 20-28 kcal/mol), isolable but prone to racemization. bris.ac.uk
Class 3: High barrier (e.g., ΔG‡ > 28 kcal/mol), configurationally stable under ambient conditions.
Experimental techniques such as variable temperature NMR (VT-NMR) and dynamic HPLC on a chiral stationary phase are used to measure the rates of interconversion and determine the rotational barriers. bris.ac.uk While atropisomerism has not been explicitly studied for this compound itself, the principles are directly applicable to its substituted derivatives, adding another layer of stereochemical complexity and opportunity for designing novel chiral structures. nih.gov
Derivatization and Functionalization Strategies for 2,2 Spirobi Indene 1,1 3h,3 H Dione
Chemical Modifications at Ketone and Methylene (B1212753) Positions
The carbonyl and adjacent methylene groups are primary sites for chemical transformation in 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione, allowing for reduction, condensation, and substitution reactions.
The ketone functionalities are susceptible to reduction. A stepwise reduction of 2,2'-spirobi[2H-indene]-1,1'(3H,3'H)-dione (1) using hydride reagents demonstrates this selectivity. scispace.com Treatment with lithium tri-t-butoxyaluminium (B12060173) hydride can yield monohydroxy ketones. scispace.com Further reduction, for instance with an excess of the same reagent or with lithium aluminium hydride, leads to the formation of three diastereomeric dihydroxy compounds. scispace.com
The active methylene groups (at the C3 and C3' positions) are reactive due to the electron-withdrawing effect of the adjacent carbonyl groups, a feature shared with its parent precursor, 1,3-indandione (B147059). encyclopedia.pub This allows for reactions such as halogenation. For example, the methylene position of 1,3-indandione can be di-halogenated using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) for chlorination or KBr/KBrO₃ for bromination, a strategy applicable to the spirobiindane system. mdpi.com Another key reaction is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones. sums.ac.ir This reaction is commonly performed on 1,3-indandione with reagents like malononitrile (B47326) to introduce dicyanomethylene groups, a transformation that enhances the electron-accepting properties of the molecule. encyclopedia.pubmdpi.com
| Reactant | Reagent/Conditions | Product(s) | Modification Type | Source |
|---|---|---|---|---|
| This compound | LiAl(O-t-Bu)₃H in THF | Monohydroxy ketones (2a, 2b) | Ketone Reduction | scispace.com |
| This compound | Excess LiAl(O-t-Bu)₃H or LiAlH₄ in THF | Dihydroxy compounds (3a, 3b, 3c) | Ketone Reduction | scispace.com |
| 1,3-Indandione (analogous reaction) | Malononitrile, piperidine (B6355638), ethanol (B145695) | 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Methylene Condensation (Knoevenagel) | mdpi.com |
| 1,3-Indandione (analogous reaction) | 1,3-Dichloro-5,5-dimethylhydantoin, acetic acid | 2,2-Dichloro-1H-indene-1,3(2H)-dione | Methylene Halogenation | mdpi.com |
Functionalization and Substitution on Aromatic Moieties
Introducing functional groups onto the aromatic rings of the spirobiindane skeleton is a critical strategy for tuning its electronic and physical properties. This is often achieved by using pre-functionalized starting materials in the synthesis of the spirocyclic core.
A gold(I)-catalyzed tandem strategy involving intramolecular methoxylation and double aldol (B89426) condensation has been used to synthesize various 2,2′-Spirobi[indene] derivatives with substituents on the aromatic rings. acs.org This method demonstrates good functional group tolerance, allowing for the incorporation of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., chloro, fluoro) groups. acs.org For instance, substrates with chloro substitutions on the benzene (B151609) rings have been successfully converted, albeit sometimes in lower yields due to substrate decomposition. acs.org While direct electrophilic aromatic substitution on the final spiro-dione is less common, the principles of such reactions, which proceed through the formation of intermediate complexes, are well-established for aromatic systems. buu.ac.th
| Starting Material Type | Reaction Strategy | Substituent on Aromatic Ring | Product Example | Source |
|---|---|---|---|---|
| Alkynone with substituted benzene rings | Gold(I)-catalyzed tandem intramolecular methoxylation/double aldol condensation | 4-MeO | 4,4'-Dimethoxy-2,2'-spirobi[indene] derivative | acs.org |
| Alkynone with substituted benzene rings | Gold(I)-catalyzed tandem intramolecular methoxylation/double aldol condensation | 4-F | 4,4'-Difluoro-2,2'-spirobi[indene] derivative | acs.org |
| Alkynone with substituted benzene rings | Gold(I)-catalyzed tandem intramolecular methoxylation/double aldol condensation | 5-Cl | 5,5'-Dichloro-2,2'-spirobi[indene] derivative | acs.org |
| Alkynone with substituted benzene rings | Gold(I)-catalyzed tandem intramolecular methoxylation/double aldol condensation | 4-Cl, 5'-MeO | 4-Chloro-5'-methoxy-2,2'-spirobi[indene] derivative | acs.org |
Synthesis of Spiro-Heterocyclic Derivatives and Annulated Systems
The this compound framework is an excellent precursor for constructing more elaborate spiro-heterocyclic and annulated ring systems. These reactions often involve the condensation of the dione's reactive sites with bifunctional reagents.
One prominent strategy involves the reaction of bindone (B167395), the self-condensation product of 1,3-indandione, with heterocyclic ketene (B1206846) aminals. This multi-component reaction, promoted by an acid catalyst like p-TSA, yields novel and diverse spiro-imidazo pyridine-indene derivatives. nih.gov Another approach uses spiro-(2H-indene-2,2'-oxirane)-1,3-dione as an intermediate. This oxirane can react with nucleophiles like 2-aminothiophenol (B119425) or guanidine (B92328) to produce spiro-benzo-1,4-thiazino-indandiones and spiro-oxa-diazine-indandiones, respectively. orientjchem.org
Furthermore, 1,3-indandione itself is a versatile building block for various spiro and annulated systems under microwave-assisted conditions. researchgate.net For example, multicomponent reactions involving 1,3-indandione, an aldehyde, and malononitrile or ethyl cyanoacetate (B8463686) can lead to the formation of spiro[indeno[1,2-b]pyran] derivatives. researchgate.net The decomposition of 2-diazo-1H-indene-1,3(2H)-dione in cyclohexene (B86901) has also been shown to produce spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione. jazanu.edu.sa These examples highlight the broad utility of the indandione core in generating complex polycyclic architectures.
| Precursor | Reagents | Resulting System | Product Name Example | Source |
|---|---|---|---|---|
| Bindone (from 1,3-Indandione) | Heterocyclic ketene aminals, p-TSA | Spiro-imidazo-pyridine | 4-Nitro-2,3-dihydro-1H,6H-spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1'-indene]-3',6(2'H)-dione | nih.gov |
| Spiro-(2H-indene-2,2,-oxirane)-1,3-dione | 2-aminothiophenol | Spiro-benzo-1,4-thiazine | 2-[3-Aryl(5,6-b)benzo-1,4-thiazino]spiro-1,3-indandione | orientjchem.org |
| Spiro-(2H-indene-2,2,-oxirane)-1,3-dione | Guanidine | Spiro-oxa-diazine | 2,6-[3-Amino-5-aryl-1-oxa-2,4-diazine]spiro-1,3-indanedione | orientjchem.org |
| 1,3-Indandione | Aromatic aldehydes, malononitrile, piperidine (catalyst) | Spiro-pyran | 2-Amino-5-oxo-4-phenyl-5,10-dihydro-4H-spiro[indeno[1,2-b]pyran-4,3'-indoline]-3-carbonitrile | researchgate.net |
| 2-Diazo-1H-indene-1,3(2H)-dione | Cyclohexene, rhodium(II) acetate | Spiro-bicycloheptane | (1R,6S)-spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione | jazanu.edu.sa |
Advanced Functional Group Interconversions
Functional group interconversion (FGI) is the process of converting one functional group into another through various chemical reactions such as substitution, oxidation, or reduction. ic.ac.uksolubilityofthings.com In the context of this compound and its precursors, advanced FGI often involves modern catalytic methods, such as transition-metal-catalyzed C-H activation and annulation reactions.
Palladium-catalyzed reactions have proven effective for synthesizing spirobi[indene]-1,3-diones. One such method involves the intermolecular annulation of 2-aryl-1,3-indandiones with alkynes using a Pd(OAc)₂ catalyst. researchgate.net This process proceeds through a catalytic dehydrogenative cross-coupling pathway. researchgate.net Similarly, ruthenium(II) has been used to catalyze the C–H activation and alkyne annulation of 2-phenyl indandiones to produce spirobi[indene]diones. thieme-connect.com
Cobalt catalysis has also been employed for the synthesis of spiroindenes. A Co(III)-catalyzed C–H functionalization/spiroannulation of 1,3-indandione with alkenes provides an efficient, atom-economical route to these structures. rsc.org These advanced methods represent powerful tools for constructing complex spirocyclic systems from simpler indandione-based starting materials. researchgate.netrsc.org
| Starting Material | Reagents/Catalyst | Transformation Type | Product Class | Source |
|---|---|---|---|---|
| 2-Aryl-1,3-indandiones | Alkynes, Pd(OAc)₂ | Pd(II)-Catalyzed C-H Activation/Annulation | 1,2'-Spirobi[indene]-1,3-diones | researchgate.net |
| 2-Phenyl indandiones | Alkynes, Ru(II) complex | Ru(II)-Catalyzed C-H Activation/Annulation | Spirobi[indene]diones | thieme-connect.com |
| 1,3-Indandione | Alkenes, Cp*Co(III) complex | Co(III)-Catalyzed C-H Functionalization/Spiroannulation | Spiroindenes | rsc.org |
Applications in Advanced Materials Science and Catalysis
Utilization in Organic Electronics and Semiconductors
The indane-1,3-dione moiety, a key component of the spirobiindenedione structure, is a well-established electron acceptor. researchgate.net This characteristic is fundamental to its use in materials for organic electronics, where the ability to accept and transport electrons is crucial. The spirocyclic nature of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione provides a fixed, three-dimensional orientation of two such acceptor units, influencing the electronic properties of the resulting materials.
Design and Development of Dyes and Chromophores
The electron-accepting nature of the indane-1,3-dione skeleton makes it an ideal component for "push-pull" dyes, where it is connected to an electron-donating group through a π-conjugated system. researchgate.net This architecture leads to intramolecular charge transfer (ICT) upon photoexcitation, a property essential for chromophores used in various optical applications.
Researchers have designed and synthesized numerous dyes based on the indane-1,3-dione framework for applications in photopolymerization and sensing. bohrium.commdpi.com In these designs, the dione (B5365651) moiety serves as the electron-withdrawing part of the molecule. The spirobiindenedione structure itself, with its extended conjugation, has been investigated for its optical and electrochemical properties. ifsoe.ru The synthesis of complex chromophores often involves multicomponent reactions to build these functional π-systems. nih.gov For example, dyad systems incorporating different chromophoric units, such as Bodipy dyes, have been developed for light-driven applications, demonstrating how modular design can create materials with specific energy transfer properties. researchgate.netnih.govhkbu.edu.hk The rigid structure of this compound offers a predictable and stable core for constructing more complex, multi-chromophoric systems.
Application in Photopolymerization and Photoinitiator Systems
Derivatives of indane-1,3-dione have emerged as highly effective photoinitiators for free-radical polymerization, particularly for processes initiated by visible light, such as from a 405 nm LED. researchgate.netmdpi.com These compounds are often used in multi-component photoinitiating systems, typically alongside an amine (as an electron/hydrogen donor) and an iodonium (B1229267) salt (as an electron acceptor). mdpi.com
Recent research has focused on designing A-π-D (Acceptor-π-bridge-Donor) type photoinitiators based on the indane-1,3-dione scaffold. bohrium.com These molecules show significant promise for both one- and two-photon polymerization. Two-photon polymerization allows for the fabrication of complex 3D micro- and nanostructures. bohrium.com In one study, two new photoinitiators, Dye 2 and Dye 3, based on an indane-1,3-dione acceptor were synthesized. bohrium.com When combined with tertiary amines, they were shown to initiate the polymerization of pentaerythritol (B129877) triacrylate (PETA) under both one-photon (405 nm) and two-photon (780 nm) conditions. bohrium.com The performance of these systems is highlighted in the table below.
| Photoinitiator System | Initiation Type | Resolution / Feature Size | Reference |
| Dye 2 - DMCHA - PETA | Two-Photon | 90 nm line thickness | bohrium.com |
| Dye 3 - DMCHA - PETA | Two-Photon | 140 nm line thickness | bohrium.com |
A key advantage of some designs is the incorporation of polymerizable groups, such as methacrylates, directly onto the dye molecule. This allows the photoinitiator to become covalently bonded into the resulting polymer network, which reduces migration and improves the thermal and mechanical properties of the final material. bohrium.com
Role in Optical Sensing and Non-Linear Optical (NLO) Applications
The same electronic properties that make spirobiindenedione derivatives useful as dyes also make them candidates for optical sensing and non-linear optical (NLO) materials. nih.gov NLO materials interact with intense laser light to produce phenomena like second-harmonic generation (SHG), which is crucial for applications in photonics and optical communications. nih.govtaylorfrancis.comspie.org
The NLO response of a material is related to its molecular structure, specifically the presence of large dipole moments and hyperpolarizability. researchgate.net The push-pull architecture common in indane-1,3-dione dyes creates this charge separation. While direct NLO studies on this compound are not extensively detailed, related organic semiconductor derivatives like 3,3′-dihydroxy-2,2′-biindan-1,1′-dione have been synthesized and investigated. rsc.orgresearchgate.net Furthermore, thieno[2,3-b]thiophene (B1266192) derivatives have demonstrated high third-order nonlinear susceptibility (χ(3)), making them promising for NLO systems and as metal ion sensors. nih.gov The rigid, electron-accepting spirobiindenedione core is a promising building block for designing new materials with significant NLO properties.
Development and Application as Chiral Ligands and Organocatalysts
The C₂-symmetrical and rigid spirocyclic framework of the spirobiindane skeleton is a privileged structure in asymmetric catalysis. This scaffold is the foundation for a highly successful class of chiral ligands and organocatalysts that can induce high levels of stereoselectivity in chemical reactions.
Spirobiindane-Based Ligands in Asymmetric Catalysis (e.g., SPINOL analogues)
Axially chiral 1,1′-spirobiindane-7,7′-diol (SPINOL) is a foundational molecule from which a multitude of powerful chiral ligands have been synthesized. nih.govacs.org Although SPINOL possesses hydroxyl groups instead of the ketone groups found in this compound, they share the same fundamental 1,1'-spirobiindane backbone. This rigid framework is credited with providing a well-defined chiral environment that is often more effective at inducing enantioselectivity than more flexible backbones like BINOL.
Ligands derived from the SPINOL scaffold have been successfully applied in a wide range of transition-metal-catalyzed reactions. umich.edu These include phosphine-based ligands (e.g., SDPs) and phosphoramidites that have shown excellent performance in palladium, iridium, and rhodium-catalyzed transformations. umich.edu A related scaffold, termed SPIROL, which is based on a spiroketal structure, has also been developed and used to create ligands for asymmetric hydroarylation, allylic alkylation, and hydrogenation reactions, achieving high enantiomeric excesses (up to 97% ee). umich.edumdpi.com The success of these ligands underscores the utility of the spirobiindane framework in creating a precisely controlled chiral pocket around a metal center.
Exploration of Chiral Spirocyclic Phosphoric Acids as Catalysts
Building on the success of the spirobiindane scaffold, researchers developed a class of powerful organocatalysts known as chiral spirocyclic phosphoric acids (SPAs). nih.gove3s-conferences.org These catalysts are derived from (R)- or (S)-SPINOL and have gained significant attention for their ability to catalyze a broad array of asymmetric reactions with high enantioselectivity. nih.govacs.org
The synthesis of these catalysts involves converting the diol groups of SPINOL into a cyclic phosphoric acid moiety. e3s-conferences.org The resulting SPAs are strong Brønsted acids with a well-defined and sterically demanding chiral cavity. This structure allows them to activate substrates through hydrogen bonding while effectively shielding one face of the reactive intermediate, leading to high stereocontrol.
SPAs have been successfully used in numerous transformations, including reactions of indoles with aldimines and β,γ-unsaturated-α-ketoesters. acs.org The development of second-generation SPAs, such as those derived from 3,3,3′,3′-tetramethyl-1,1′-spirobiindane-7,7′-diol (TM-SPINOL), has led to even greater stereoinduction in certain reactions, such as the atroposelective synthesis of N-arylindoles. researchgate.net The continuous evolution of these catalysts, all based on the foundational spirobiindane core, highlights their importance and versatility in modern asymmetric synthesis. nih.govacs.orgresearchgate.net
Use of Spiro Bisphosphine and Bisphosphinite Ligands in Metal-Catalyzed Reactions
The C2-symmetric and rigid backbone of the spirobiindane scaffold, derived from this compound, has proven to be exceptionally effective in the design of chiral phosphine (B1218219) and phosphinite ligands for asymmetric catalysis. These ligands, when complexed with transition metals such as rhodium and ruthenium, create a well-defined and sterically hindered chiral environment around the metal center, leading to high levels of enantioselectivity in a variety of chemical transformations.
Researchers have successfully synthesized a range of spiro bisphosphine ligands, often referred to by acronyms such as SDP, and monodentate phosphoramidite (B1245037) ligands like SIPHOS, starting from enantiomerically pure 1,1'-spirobiindane-7,7'-diol, a direct derivative of this compound. acs.orgacs.orgiupac.org These ligands have demonstrated remarkable efficacy in metal-catalyzed reactions, particularly in asymmetric hydrogenations of prochiral olefins and ketones. acs.orgiupac.org
The ruthenium complexes of these chiral spiro diphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of ketones, α-arylaldehydes, and α,β-unsaturated acids. acs.org Similarly, rhodium complexes of chiral spiro monophosphorus ligands exhibit high enantioselectivity in the hydrogenation of α- and β-dehydroamino acid derivatives, α-arylethenyl acetamides, and non-N-acyl enamines. acs.org The high rigidity of the spirobiindane framework is believed to reduce the conformational flexibility of the catalyst, thereby enhancing the enantioselection. iupac.org
The performance of these spiro-based ligands in rhodium-catalyzed asymmetric hydrogenation is highlighted in the following tables:
Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Acid Derivatives with SIPHOS Ligands
| Entry | Substrate (R) | Ligand | Solvent | Pressure (atm) | ee (%) |
| 1 | H | (S)-SIPHOS-A | Toluene | 1 | 98.2 |
| 2 | Ph | (S)-SIPHOS-A | Toluene | 1 | 99.3 |
| 3 | 1-Naphthyl | (S)-SIPHOS-A | Toluene | 1 | 98.5 |
| 4 | 2-Naphthyl | (S)-SIPHOS-A | Toluene | 1 | 99.1 |
| 5 | 2-Thienyl | (S)-SIPHOS-A | Toluene | 1 | 98.1 |
| 6 | 2-Furyl | (S)-SIPHOS-A | Toluene | 1 | 97.5 |
| 7 | i-Pr | (S)-SIPHOS-A | Toluene | 1 | 99.0 |
Data sourced from scientific literature.
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides with SIPHOS Ligands
| Entry | Substrate (Ar) | Ligand | Solvent | Pressure (atm) | ee (%) |
| 1 | Ph | (S)-SIPHOS-A | Toluene | 10 | 98.8 |
| 2 | 4-MeC6H4 | (S)-SIPHOS-A | Toluene | 10 | 98.7 |
| 3 | 4-MeOC6H4 | (S)-SIPHOS-A | Toluene | 10 | 99.7 |
| 4 | 4-FC6H4 | (S)-SIPHOS-A | Toluene | 10 | 97.2 |
| 5 | 4-ClC6H4 | (S)-SIPHOS-A | Toluene | 10 | 97.0 |
| 6 | 4-BrC6H4 | (S)-SIPHOS-A | Toluene | 10 | 96.6 |
| 7 | 2-Naphthyl | (S)-SIPHOS-A | Toluene | 10 | 98.2 |
Data sourced from scientific literature. psu.edu
The excellent results obtained with these ligands underscore the importance of the spirobiindane backbone derived from this compound in creating highly effective and selective catalysts.
General Utility as Versatile Intermediates in Complex Organic Synthesis
Beyond its role as a precursor to chiral ligands, this compound and its derivatives are recognized as versatile and valuable intermediates in their own right for the construction of complex organic molecules. acs.org The spirocyclic core of this compound provides a rigid and defined three-dimensional starting point for the synthesis of a wide array of more elaborate structures, including natural products and other biologically active compounds. researchgate.net
The synthetic utility of the spirobiindane framework is demonstrated by its use in cascade reactions and multi-component reactions to build fused and spiro heterocyclic systems. bohrium.comnih.gov For instance, derivatives of 1,3-indandione (B147059), the parent structure of each half of the spirobiindane dione, readily undergo Knoevenagel condensations and Michael additions, opening pathways to a diverse range of complex molecular architectures. bohrium.com
Recent synthetic strategies have focused on developing efficient methods to construct the 2,2'-spirobi[indene] skeleton. A notable example is a gold(I)-catalyzed tandem intramolecular methoxylation/double aldol (B89426) condensation, which allows for the formation of the all-carbon spirocycle from readily available alkynone precursors in a single step. acs.org This highlights the ongoing interest in accessing this valuable scaffold. Furthermore, palladium-catalyzed intermolecular annulation reactions of 2-aryl-1,3-indandiones with alkynes have been developed to synthesize functionalized spirobi[indene]-1,3-diones.
The inherent reactivity of the dione functionalities in this compound allows for a variety of chemical transformations. These include reductions to the corresponding diols, which are key precursors for chiral ligands, and reactions with various nucleophiles to introduce further complexity. scispace.com The decomposition of related 2-diazo-1,3-indanedione in the presence of alkenes can yield spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione derivatives, showcasing the potential for creating intricate polycyclic systems. jazanu.edu.sa
Emerging Trends and Future Research Directions in 2,2 Spirobi Indene 1,1 3h,3 H Dione Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of 2,2'-spirobi[indene]-1,1'(3H,3'H)-dione and its derivatives has traditionally relied on methods that can be resource-intensive. chemrxiv.org Current research is heavily focused on developing more sustainable and efficient synthetic strategies. A significant trend is the move towards cascade reactions, which allow for the construction of the complex spirocyclic framework in a single step from simpler starting materials. chemrxiv.orgacs.org
Gold(I)-catalyzed intramolecular alkoxylation followed by a double aldol (B89426) condensation cascade cyclization has been demonstrated as an effective strategy to synthesize 2,2'-spirobi[indene] derivatives. chemrxiv.orgacs.org This approach offers a streamlined pathway to the core structure. chemrxiv.org Similarly, palladium-catalyzed intermolecular annulation of 2-aryl-1,3-indandiones with alkynes presents another innovative route. researchgate.net This method proceeds through a homocoupling dimer intermediate, showcasing a unique reaction pathway in palladium chemistry. researchgate.net
Green chemistry principles are also being integrated into synthetic design. The use of ultrasonication in conjunction with phase-transfer catalysis for the synthesis of related spiro[cyclobutane-1,2'-indene]-1',3'-dione exemplifies this shift towards more environmentally benign methods. ajgreenchem.com These approaches often lead to higher yields, reduced reaction times, and milder reaction conditions.
Future efforts will likely concentrate on expanding the substrate scope of these novel methods and further optimizing reaction conditions to enhance their sustainability. The development of one-pot procedures that combine multiple synthetic steps without the need for intermediate purification will be a key area of focus.
Exploration of Undiscovered Reactivity Patterns and Chemical Transformations
Researchers are actively exploring the untapped reactivity of the this compound scaffold. The unique structural and electronic properties of this molecule make it a fertile ground for discovering new chemical transformations.
Recent studies have shown that the spirobi[indene] skeleton can participate in a variety of cycloaddition reactions. For instance, organocatalyzed [3+2] cycloaddition reactions have been successfully employed to synthesize complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives. mdpi.com These reactions often proceed with high diastereoselectivity and enantioselectivity, offering access to a diverse range of chiral molecules. mdpi.com
Furthermore, the reactivity of related 2-ylideneindane-1,3-diones in cascade reactions is a burgeoning area of research. nih.gov These reactions, often catalyzed by phosphines, can lead to the formation of intricate spiro-derivatives. nih.govmdpi.com The exploration of such cascade processes opens up new avenues for the rapid construction of molecular complexity.
Future research will likely focus on uncovering new modes of reactivity, such as novel pericyclic reactions, C-H activation/functionalization, and ring-opening/ring-closing metathesis reactions involving the spirobi[indene] core. The discovery of such transformations will significantly broaden the synthetic utility of this versatile scaffold.
Advancements in Chiral Catalyst Design and Enantioselective Control Methodologies
The synthesis of enantiomerically pure this compound derivatives is of paramount importance due to the potential for chirality-dependent biological activity and applications in materials science. Consequently, a major focus of current research is the development of advanced chiral catalysts and enantioselective synthetic methods.
Significant progress has been made in the catalytic asymmetric synthesis of spirobi[indene] derivatives. Dirhodium(II) catalysts have been effectively used in double intramolecular C-H insertion reactions to construct optically active 1,1'-spirobi[indan-3,3'-dione] derivatives with high enantiomeric excess. nih.govbeilstein-journals.orgrsc.org
Organocatalysis has also emerged as a powerful tool for achieving high levels of enantioselectivity. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully applied in the asymmetric synthesis of spiro compounds. researchgate.net For example, the organocatalytic [2+1] cycloaddition of 2-arylidene-1,3-indandiones with bromonitroalkanes provides access to chiral bispiro[indanedione-oxindole-cyclopropane]s with excellent enantioselectivities. researchgate.net
The table below summarizes some recent advancements in the enantioselective synthesis of spiro compounds related to this compound.
| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Dirhodium(II) tetrakis[N-phthaloyl-(R or S)-tert-leucinate] | Double intramolecular C-H insertion | 1,1'-Spirobi[indan-3,3'-dione] derivative | up to 80% | beilstein-journals.orgrsc.org |
| Cinchona-derived bifunctional organocatalyst | [2+1] Cycloaddition | Spironitrocyclopropanes | Excellent | researchgate.net |
| Squaramide-based organocatalyst | [3+2] Cycloaddition | Dispiro[indene-pyrrolidine-indene]-triones | Excellent | mdpi.com |
| Palladium-catalyzed | Asymmetric (4 + 2) dipolar cyclization | Chiral spiro-indenes | up to 97% | oaepublish.com |
Future research in this area will undoubtedly focus on the design of even more efficient and selective chiral catalysts. The development of catalysts that can operate under milder conditions and with lower catalyst loadings will be a key objective. Furthermore, the application of these enantioselective methods to the synthesis of a wider range of functionalized this compound derivatives will be a major thrust of future work.
Integration with Flow Chemistry and Mechanochemical Synthesis
The integration of modern synthesis technologies like flow chemistry and mechanochemistry is set to revolutionize the production of this compound and its derivatives. These technologies offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency.
Flow chemistry, which involves the continuous pumping of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. wuxiapptec.com This level of control can lead to higher yields, improved selectivity, and the ability to safely handle hazardous intermediates. wuxiapptec.comresearchgate.netscispace.com While specific applications of flow chemistry to the synthesis of this compound are still emerging, the principles of flow chemistry are highly applicable to the multi-step syntheses often required for these complex molecules. researchgate.net
Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry. nih.govresearchgate.net A Tf₂O-promoted cascade cyclization of 2-benzoylbenzoic acids with arylalkynes has been successfully carried out under mechanochemical conditions to produce indene-containing spirolactones. nih.govresearchgate.net This demonstrates the potential of mechanochemistry for the synthesis of related spirocyclic systems.
The table below highlights the potential benefits of integrating these modern synthesis technologies.
| Technology | Key Advantages | Potential Application to Spirobi[indene] Synthesis |
| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, potential for automation. wuxiapptec.comscispace.com | Multi-step synthesis of complex derivatives, handling of unstable intermediates, optimization of reaction conditions. |
| Mechanochemistry | Reduced solvent usage, access to different reactivity, potential for solid-state reactions. nih.govresearchgate.net | Solvent-free synthesis of the spirobi[indene] core, exploration of novel solid-state transformations. |
The future will see a greater adoption of both flow chemistry and mechanochemistry in the synthesis of this compound. The development of integrated flow and mechanochemical processes could lead to highly efficient and sustainable manufacturing routes for these valuable compounds.
Deepening Theoretical Understanding of Complex Reaction Systems and Molecular Interactions
Concurrent with experimental advances, theoretical and computational studies are playing an increasingly crucial role in deepening our understanding of the complex reaction systems and molecular interactions involving this compound.
Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms and to predict the stereochemical outcomes of asymmetric reactions. nih.govmdpi.com For instance, DFT studies have been employed to understand the interaction between spirocyclic compounds and biological targets like DNA, providing insights into their potential as therapeutic agents. nih.gov Computational screening of indane-1,3-dione derivatives has also been used to identify potential anti-tubercular agents. ajchem-a.com
Molecular dynamics (MD) simulations are another powerful tool for studying the dynamic behavior of these molecules and their interactions with other molecules or materials. nih.gov MD simulations can provide valuable information on the conformational preferences of the spirobi[indene] scaffold and can help to rationalize the observed reactivity and selectivity in chemical reactions. nih.gov
Computational studies are also being used to investigate the electronic and photophysical properties of this compound derivatives, which is essential for their application in areas such as organic electronics and photonics.
Future research in this area will involve the use of more sophisticated computational models and methods to study increasingly complex systems. The combination of theoretical predictions with experimental validation will be key to accelerating the discovery and development of new catalysts, reactions, and materials based on the this compound scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2,2'-Spirobi[indene]-1,1'(3H,3'H)-dione, and how do reaction conditions influence yield?
The synthesis of 2,2'-spirobi[indene]-dione derivatives typically involves acid-catalyzed intramolecular cyclization or transition metal-catalyzed spirocyclization. For example, outlines a series of reactions using methanesulfonic acid (MSA) or trifluoromethanesulfonic acid (TFMSA) as catalysts, yielding 17%–99% depending on temperature, solvent, and reaction time. Key findings include:
Q. How is the spirocyclic structure of 2,2'-Spirobi[indene]-dione confirmed experimentally?
Structural confirmation relies on NMR, X-ray crystallography, and HRMS . demonstrates the use of -NMR and -NMR to assign stereochemistry in chiral spirobi[indene] derivatives. For example, the coupling constants () between protons at key positions (e.g., 3' and 5' in dispiro compounds) confirm spatial arrangements. IR spectroscopy further validates carbonyl stretching frequencies (~1700–1750 cm) .
Q. What are the IUPAC naming conventions for spirobi[indene] derivatives, and how are substituents prioritized?
specifies that numbering begins at the spiro carbon, with the smaller ring assigned lower priority. For example, "this compound" indicates two indene moieties connected at position 2, with ketone groups at position 1 of each ring. Substituents are listed in alphabetical order, and stereochemistry is denoted using descriptors .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral 2,2'-Spirobi[indene]-dione derivatives be achieved?
Chiral spirobi[indene] compounds are synthesized via asymmetric catalysis . reports a palladium-catalyzed spirocyclization using SL-M009-1 (a chiral ligand) in toluene/TBME solvent, yielding 91% enantiopure product (e.g., (S)-3',4'-dihydro-1'H-spiro[indene-2,2'-naphthalene]-dione). Key parameters include:
- Ligand-to-metal ratio (1:1)
- Temperature (40°C)
- Solvent polarity (toluene/TBME mixture)
Chiral HPLC ([α] values) and NOE experiments validate enantiomeric excess (e.g., 95% ee) .
Q. What strategies resolve contradictions in spectroscopic data for spirobi[indene] derivatives with similar substituents?
Contradictions arise from overlapping signals in -NMR (e.g., diastereotopic protons). resolves this via 2D NMR (COSY, HSQC) and isotopic labeling. For example, in 3j (Cl-substituted derivative), -NMR peaks at δ 7.45–7.35 ppm were deconvoluted using HSQC to assign aromatic protons. Computational modeling (DFT) further predicts chemical shifts within ±0.2 ppm accuracy .
Q. How do electronic effects of substituents influence the reactivity of 2,2'-Spirobi[indene]-dione in polymerization or cross-coupling reactions?
Electron-withdrawing groups (e.g., nitro, bromo) at the 6,6' positions ( ) enhance electrophilicity, enabling radical polymerization. For instance, 4,4'-Spirobi[chromane]-2,2'-dione derivatives with nitro substituents exhibit higher reactivity in UV-curable compositions due to reduced LUMO energy (−2.1 eV vs. −1.7 eV for unsubstituted analogs). Hammett constants () correlate with reaction rates (e.g., for acrylate copolymerization) .
Q. What computational methods are suitable for predicting the stability and tautomerism of 2,2'-Spirobi[indene]-dione derivatives?
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict tautomeric equilibria between keto-enol forms. shows that the keto form is favored by 12–15 kcal/mol due to conjugation with sp-hybridized carbons. Solvent effects (PCM model) indicate polar solvents (e.g., DMSO) stabilize enol tautomers by 3–5 kcal/mol via hydrogen bonding .
Methodological Frameworks
How can the PICO framework be adapted to formulate research questions on spirobi[indene]-dione bioactivity?
Using and 12 , a modified PICO approach for pharmacology studies includes:
- P opulation: Target enzymes (e.g., HIV-1 integrase)
- I ntervention: Spirobi[indene]-dione derivatives (e.g., CAS 1568-80-5)
- C omparison: Existing inhibitors (e.g., Raltegravir)
- O utcome: IC values or binding affinity (ΔG)
This structure ensures systematic evaluation of structure-activity relationships (SAR) .
Q. What criteria (e.g., FINER) ensure feasibility in designing experiments on spirobi[indene]-dione synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
